molecular formula C8H4N2O2S2 B082782 3,5-dihydro-[1,3]thiazolo[4,5-f][1,3]benzothiazole-2,6-dione CAS No. 13387-16-1

3,5-dihydro-[1,3]thiazolo[4,5-f][1,3]benzothiazole-2,6-dione

Cat. No.: B082782
CAS No.: 13387-16-1
M. Wt: 224.3 g/mol
InChI Key: GHISFCSZOFBTGN-UHFFFAOYSA-N
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Description

3,5-Dihydro-[1,3]thiazolo[4,5-f][1,3]benzothiazole-2,6-dione is a bicyclic heterocyclic compound featuring fused thiazole rings with two ketone (dione) functional groups at positions 2 and 4. Its molecular framework comprises sulfur and nitrogen atoms within the aromatic system, contributing to its unique electronic and steric properties.

Properties

IUPAC Name

3,5-dihydro-[1,3]thiazolo[4,5-f][1,3]benzothiazole-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O2S2/c11-7-9-3-1-4-6(2-5(3)13-7)14-8(12)10-4/h1-2H,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHISFCSZOFBTGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC3=C1NC(=O)S3)SC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[1,2-d:5,4-d]bisthiazole-2,6(3H,5H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a suitable dicarbonyl compound, followed by oxidative cyclization to form the bisthiazole ring system . The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of Benzo[1,2-d:5,4-d]bisthiazole-2,6(3H,5H)-dione may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Synthetic Precursors and Analogues

While direct synthesis of the compound is not detailed in the sources, analogous heterocycles provide clues:

  • Thiazolo[3,2-a]benzimidazoles undergo oxidation at sulfur to form sulfones (e.g., conversion of 80 to 81 using H₂O₂/K₂WO₄) .

  • Thiazolo[4,5-f]benzothiazoles may form via cyclization of benzothiazole-thiol precursors, as seen in related systems .

3.1. Thione Reactivity

The thione groups (C=S) could participate in:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) to form thioethers.

    • Example: S-alkylation of benzothiazole-3-thiones with MeI/K₂CO₃ in DMF .

  • Oxidation : Conversion to sulfoxides or sulfones under oxidative conditions.

  • Tautomerization : Thione ↔ thiol tautomerism, enabling metal coordination or acid-base reactions.

3.2. Electrophilic Aromatic Substitution

The electron-deficient benzothiazole ring may undergo:

  • Nitration : Introduction of nitro groups at activated positions.

  • Halogenation : Bromination or chlorination using agents like Br₂/Fe.

3.3. Cycloaddition Reactions

Fused thiazole systems often engage in 1,3-dipolar cycloadditions. For example:

  • Reaction with nitrilimines (e.g., 83 ) to form pyrazoles .

  • Use of nitroalkenes to generate tetrahydrobenzo[d]pyrrolo[2,1-b]thiazoles .

Comparative Data from Analogues

Reaction Type Substrate Conditions Product Yield Source
S-AlkylationBenzothiazole-3-thioneMeI, K₂CO₃, DMFS-Methyl derivative75–85%
1,3-Dipolar CycloadditionN-Phenacylbenzothiazolium bromidesTriethylamine, nitroalkenesTetrahydrobenzo[d]pyrrolo derivatives60–80%
OxidationThiazolo[3,2-a]benzimidazoleH₂O₂, K₂WO₄Sulfone derivative70%

Research Gaps and Recommendations

  • Experimental studies on direct functionalization of 3,5-dihydro- thiazolo[4,5-f] benzothiazole-2,6-dione are lacking.

  • Priority areas:

    • Exploration of cross-coupling reactions (Suzuki, Heck).

    • Development of asymmetric catalytic processes involving the fused ring system.

Scientific Research Applications

Chemical Synthesis and Characterization

The synthesis of 3,5-dihydro-[1,3]thiazolo[4,5-f][1,3]benzothiazole-2,6-dione typically involves multi-step reactions starting from readily available precursors. The compound features a fused thiazole-benzothiazole system that is significant for its electronic properties and reactivity. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly employed to confirm the structure and purity of synthesized compounds.

Anticancer Activity

Research indicates that derivatives of thiazolo-benzothiazole compounds exhibit promising anticancer properties. For instance, studies have identified that certain thiazole derivatives demonstrate selective cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of key enzymes related to cancer metabolism or cell proliferation.

  • Case Study : A series of thiazolo-benzothiazole derivatives were tested against pancreatic cancer cells, showing significant activity compared to standard chemotherapeutics . The structure-activity relationship (SAR) studies revealed that modifications at specific positions on the thiazole ring enhance anticancer efficacy.

Antimicrobial Properties

The compound also shows potential as an antimicrobial agent. Thiazolo-benzothiazole derivatives have been evaluated for their effectiveness against a range of bacterial strains.

  • Research Findings : In vitro studies demonstrated that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanisms include disruption of bacterial cell walls and inhibition of protein synthesis .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective effects of thiazolo-benzothiazole derivatives in models of neurodegenerative diseases. These compounds are believed to modulate neurotransmitter levels and inhibit enzymes such as monoamine oxidase (MAO), which are implicated in neurodegeneration.

  • Example : A study showed that certain derivatives significantly reduced immobility in forced swim tests, suggesting antidepressant-like effects alongside neuroprotection .

Therapeutic Applications

The therapeutic applications of this compound extend into various domains:

  • Antidepressants : Compounds derived from this scaffold have been explored for their potential as multi-target-directed ligands (MTDLs) for treating depression associated with neurodegenerative disorders.
  • Anti-inflammatory Agents : Some thiazole derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1/COX-2), making them candidates for treating inflammatory diseases .

Data Summary Table

ApplicationActivity TypeKey Findings
AnticancerCytotoxicitySignificant activity against pancreatic cancer cells
AntimicrobialBacterial InhibitionEffective against Gram-positive and Gram-negative bacteria
NeuroprotectiveMAO InhibitionReduced immobility in forced swim tests indicating antidepressant effects
Anti-inflammatoryCOX InhibitionPotential for treating inflammatory diseases

Mechanism of Action

The mechanism by which Benzo[1,2-d:5,4-d]bisthiazole-2,6(3H,5H)-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and the target molecule .

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The most closely related analogs are 2,6-diamino derivatives (e.g., [1,3]thiazolo[4,5-f][1,3]benzothiazole-2,6-diamine) and tetrahydrobenzo[d]thiazole-based urea derivatives (e.g., 1,1′-(4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diyl)bis(phenylurea)). Key differences include:

Property 3,5-Dihydro-[1,3]thiazolo[4,5-f][1,3]benzothiazole-2,6-dione [1,3]thiazolo[4,5-f][1,3]benzothiazole-2,6-diamine 1,1′-(4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diyl)bis(phenylurea)
Molecular Formula C₈H₄N₂O₂S₂ (inferred) C₈H₆N₄S₂ C₂₂H₂₀N₄O₂S₂
Functional Groups Two ketones (dione) Two amines (-NH₂) Two urea (-NHCONH-) groups
Molecular Weight ~220–222 g/mol (estimated) 222.29 g/mol 428.55 g/mol
Synthesis Complexity Likely requires oxidation of diamine precursors Synthesized via nucleophilic addition Multi-step synthesis involving isocyanates and hydrolysis
Biological Activity Potential enzyme inhibition (inferred from dione reactivity) Antimicrobial, kinase inhibition (hypothesized) Dual kinase inhibition (experimentally validated)

Electronic and Solubility Properties

  • Dione vs. Diamine : The dione’s electron-withdrawing ketones reduce electron density in the aromatic system compared to the electron-rich diamine analog. This likely decreases solubility in polar solvents unless deprotonated .
  • Urea Derivatives : The urea groups in tetrahydrobenzo[d]thiazole analogs enhance hydrogen-bonding capacity, improving solubility in DMSO and aqueous buffers .

Stability and Reactivity

  • The dione’s ketones are less reactive toward nucleophiles than the diamine’s -NH₂ groups, implying greater stability under physiological conditions.
  • Urea derivatives are susceptible to hydrolysis under acidic or basic conditions, whereas the dione’s aromatic system confers thermal stability .

Biological Activity

3,5-Dihydro-[1,3]thiazolo[4,5-f][1,3]benzothiazole-2,6-dione is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on the synthesis, biological properties, and mechanisms of action of this compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include cyclization and functional group modifications. Various synthetic routes have been explored to optimize yield and purity. For example, recent studies have demonstrated the use of different reagents and conditions to achieve high yields of this compound while minimizing by-products .

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains including Gram-positive and Gram-negative bacteria as well as fungi. The results indicate a broad-spectrum antimicrobial activity attributed to its ability to disrupt microbial cell walls and inhibit essential metabolic processes.

Microbial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties against several cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells. For instance, treatments with varying concentrations resulted in a significant reduction in cell viability in leukemia and breast cancer cell lines.

Cancer Cell Line IC50 (µM)
K562 (Leukemia)15
MCF-7 (Breast Cancer)20

The biological activity of this compound is thought to be mediated through several pathways:

  • Inhibition of Enzymatic Activity : It has been reported to inhibit key enzymes involved in cellular metabolism.
  • DNA Interaction : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis has been observed in treated cells.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity against a panel of pathogens. The results indicated that the compound effectively inhibited growth at low concentrations compared to standard antibiotics .
  • Anticancer Research :
    • In a comparative study with known chemotherapeutics, this compound showed comparable or superior efficacy in reducing tumor cell proliferation .

Q & A

Q. Table 1: Synthesis Optimization Variables

VariableTest RangeImpact on Yield/Purity
Reaction Time12–24 hours>18 hours maximizes yield (65% reported)
Solvent SystemDMSO vs. DMF vs. THFDMSO favored for polar intermediates
CrystallizationEthanol-water vs. acetoneEthanol-water reduces impurities

Basic Question: What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm proton environments and carbon backbone. For heterocyclic systems, DEPT-135 and HSQC can resolve overlapping signals.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns.
  • X-ray Diffraction (XRD): Single-crystal XRD resolves stereochemistry and intermolecular interactions (e.g., π-π stacking, hydrogen bonding), as applied to analogous benzothiazolo-triazole systems .

Key Findings from XRD (Analogous Systems):

  • Dihedral angles between aromatic rings (e.g., 64.11° in benzothiazolo-triazole derivatives) influence molecular packing .
  • Weak C–H···π interactions (3.58–3.75 Å) stabilize crystal lattices .

Advanced Question: How can researchers resolve contradictions in reported biological activities of benzothiazole derivatives?

Methodological Answer:
Contradictions often arise from structural variations, assay conditions, or target specificity. To address this:

Comparative Bioassays: Standardize assays (e.g., HIV-1 protease inhibition vs. antifungal activity) using identical cell lines and controls .

Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., chloro, phenyl groups) and correlate with activity trends.

Mechanistic Profiling: Use enzyme kinetics or cellular uptake studies to differentiate direct inhibition from off-target effects.

Example: Benzothiazoles show antitumor activity in some studies but not others due to variations in substituent positioning (e.g., 6-chloro vs. 7-chloro isomers) .

Advanced Question: What computational approaches are effective for predicting the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use crystal structure data (e.g., PDB IDs of HIV-1 protease) to model binding modes. Software like AutoDock Vina can predict binding affinities .
  • Density Functional Theory (DFT): Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions.
  • Molecular Dynamics (MD): Simulate ligand-protein stability over time (e.g., 100 ns trajectories) to assess conformational changes.

Case Study: For benzothiazolo-triazoles, π-π interactions with aromatic residues (e.g., Tyr in HIV-1 protease) were critical for activity .

Basic Question: What stability considerations are critical for handling and storing this compound?

Methodological Answer:

  • Light Sensitivity: Store in amber vials to prevent photodegradation, as thiazole rings are prone to UV-induced cleavage.
  • Moisture Control: Use desiccants (e.g., silica gel) to avoid hydrolysis, especially for diketone moieties.
  • Temperature: Long-term storage at –20°C recommended for labile heterocycles .

Advanced Question: How to design experiments to elucidate the mechanism of action for this compound?

Methodological Answer:

  • Kinetic Studies: Measure IC50_{50} values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition.
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions.
  • Gene Knockout Models: Use CRISPR/Cas9 to silence putative targets (e.g., kinases) and observe phenotypic changes.

Framework: Link experiments to theoretical models, such as enzyme transition-state stabilization or allosteric modulation .

Table 2: Key Biological Activities of Benzothiazole Derivatives

ActivityTarget/ModelStructural DeterminantsReference
AntitumorHeLa cells6-Chloro substitution
HIV-1 InhibitionHIV-1 proteaseπ-π stacking with Tyr residues
AntifungalCandida albicansThiadiazole side chains

Advanced Question: How can researchers address discrepancies in spectroscopic data during structural validation?

Methodological Answer:

  • Multi-Technique Validation: Cross-validate NMR assignments with 2D techniques (COSY, NOESY) and IR spectroscopy for functional groups.
  • Crystallographic Refinement: Use SHELXL for high-resolution structures, ensuring R-factors < 5% .
  • Dynamic NMR: Resolve conformational equilibria (e.g., ring puckering) by variable-temperature NMR.

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